molecular formula C18H17N3O3 B11443426 (2E)-3-(4-ethoxyphenyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acrylamide

(2E)-3-(4-ethoxyphenyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acrylamide

Cat. No.: B11443426
M. Wt: 323.3 g/mol
InChI Key: GJEZKOBYYQNFNL-BJMVGYQFSA-N
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Description

The compound (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE is a synthetic organic molecule that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-amino-2,3-dihydro-1H-1,3-benzodiazole.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with the 2-amino-2,3-dihydro-1H-1,3-benzodiazole in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to yield the final product, (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.

    Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme interactions or cellular pathways.

Industry

    Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE exerts its effects depends on its specific application:

    Pharmacological Action: If used as a drug, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Catalytic Action: As a ligand in metal complexes, it can influence the reactivity and selectivity of the metal center, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-METHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-CHLOROPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE: Contains a chlorine atom on the phenyl ring instead of an ethoxy group.

Uniqueness

    Functional Group Variation: The presence of the ethoxy group in (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE imparts unique chemical properties and reactivity compared to its analogs.

    Biological Activity: The specific substitution pattern may result in distinct biological activities, making it a unique candidate for drug development or biochemical research.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)prop-2-enamide

InChI

InChI=1S/C18H17N3O3/c1-2-24-14-7-3-12(4-8-14)5-10-17(22)19-13-6-9-15-16(11-13)21-18(23)20-15/h3-11H,2H2,1H3,(H,19,22)(H2,20,21,23)/b10-5+

InChI Key

GJEZKOBYYQNFNL-BJMVGYQFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)NC(=O)N3

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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